molecular formula C10H8BrNO2 B596762 Ethyl 2-bromo-5-cyanobenzoate CAS No. 1261585-44-7

Ethyl 2-bromo-5-cyanobenzoate

Cat. No.: B596762
CAS No.: 1261585-44-7
M. Wt: 254.083
InChI Key: LPZYUQDSUQFAOZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a cyano group, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-cyanobenzoate. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the esterification of 2-bromo-5-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyanobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: The major product is ethyl 2-amino-5-cyanobenzoate.

    Hydrolysis: The major product is 2-bromo-5-cyanobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyanobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of oncology.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyanobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyanobenzoate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-cyanobenzoate: This compound has the bromine and cyano groups at different positions on the benzene ring, leading to different reactivity and applications.

    Mthis compound: The methyl ester variant has similar reactivity but different physical properties, such as boiling point and solubility.

    2-Bromo-5-cyanobenzoic acid: The acid form lacks the ester group, making it more suitable for reactions requiring a free carboxylic acid.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Biological Activity

Ethyl 2-bromo-5-cyanobenzoate is an organic compound with significant potential in biological applications. It possesses a unique structure characterized by the presence of bromine and cyano groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

  • Molecular Formula : C11H8BrN O2
  • Molecular Weight : 276.09 g/mol
  • CAS Number : 1261585-44-7

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit promising antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic processes.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The antimicrobial activity was evaluated using the broth microdilution method, where the lowest concentration of the compound that inhibited visible growth was recorded as the MIC.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: Anticancer Effects on HeLa Cells
In vitro studies demonstrated that this compound significantly reduced the viability of HeLa cells (human cervical cancer cells). The compound was shown to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 2: Effects on Cell Viability

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)Reference
01005
108515
505040
1002570

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The bromine and cyano groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to enzymes or receptors involved in disease processes.

Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. For instance, studies suggest that it can inhibit topoisomerases, which are essential for DNA replication and transcription.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its structure allows for further modifications to enhance efficacy and selectivity against specific biological targets.

Properties

IUPAC Name

ethyl 2-bromo-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZYUQDSUQFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743734
Record name Ethyl 2-bromo-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261585-44-7
Record name Benzoic acid, 2-bromo-5-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261585-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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